

Preclinical Toxicological Profile of Stibogluconate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stibogluconate*

Cat. No.: *B12781985*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium **stibogluconate**, a pentavalent antimonial compound, has long been a cornerstone in the treatment of leishmaniasis. Despite its therapeutic efficacy, concerns regarding its toxicity profile persist, necessitating a thorough understanding of its preclinical safety data. This technical guide provides a comprehensive overview of the toxicological profile of **stibogluconate** as observed in preclinical studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with **stibogluconate** and in guiding future research and development efforts. This document summarizes key findings from acute, repeated-dose, and specialized toxicity studies, and delves into the mechanistic underpinnings of **stibogluconate**-induced toxicity.

Acute Toxicity

Single-dose toxicity studies are fundamental in characterizing the immediate adverse effects of a substance. Preclinical data for sodium **stibogluconate** indicates dose- and species-dependent acute toxicity.

Data Presentation: Acute Toxicity

Species	Route of Administration	Vehicle	Dose/Parameter	Observed Effects	Reference
Mouse	Intraperitoneal	Not Specified	LD50: 33 mg/kg	Not Specified	[1]
Dog	Intravenous	Saline	10 mg Sb(V)/kg	No overt clinical signs of toxicity.	[2]
Dog	Intravenous	Saline	40 mg Sb(V)/kg	Significant increase in aspartate aminotransferase (AST) levels at 24 hours post-dosing.	[2]
Mouse	Intravenous	Not Specified	33 mg Sb(V)/kg	No obvious adverse effects.	[2]
Mouse	Intravenous	Not Specified	222 mg Sb(V)/kg	No signs of toxicity.	[2]

Experimental Protocols: Acute Toxicity in Dogs

A study involving healthy dogs aimed to assess the acute toxicity of intravenously administered sodium **stibogluconate**.

- Test System: Healthy dogs.
- Route of Administration: Intravenous infusion.
- Dose Levels: 10 mg/kg and 40 mg/kg of pentavalent antimony (SbV).

- Observations: Clinical signs, behavioral changes, food and water intake, temperature, heart rate, and respiratory rate were monitored for the first 48 hours after administration.
- Clinical Pathology: A complete serum biochemical analysis was performed before dosing, at 24 hours post-dosing, and at 1 month post-dosing.[2]

Repeated-Dose Toxicity

Repeated-dose toxicity studies are crucial for evaluating the effects of prolonged exposure to a substance. Preclinical studies with **stibogluconate** have primarily focused on hepatic and renal toxicity.

Hepatotoxicity

Preclinical evidence consistently points to the liver as a target organ for **stibogluconate** toxicity.

Data Presentation: Repeated-Dose Hepatotoxicity in Mice

Species	Route of Administration	Dose	Duration	Key Findings	Reference
Mouse (albino)	Intraperitoneal	20 µg/kg/day	14 days	Significant increase in serum AST, ALT, and ALP levels. Histopathological assessment showed hepatocytic necrosis.	[3]

Experimental Protocols: 14-Day Hepatotoxicity Study in Mice

This study investigated the hepatotoxic potential of repeated administration of sodium **stibogluconate** in a mouse model.

- Test System: Adult male albino mice.
- Route of Administration: Intraperitoneal injection.
- Dose Level: 20 µg/kg/day.
- Duration: 14 days.
- Endpoints:
 - Biochemical Analysis: Serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP) were measured at 1, 3, and 6 weeks post-treatment.
 - Histopathology: Liver tissues were collected for histopathological examination.[\[3\]](#)

Nephrotoxicity

The kidneys are another primary target for **stibogluconate**-induced toxicity, with evidence of tubular damage.

Data Presentation: Repeated-Dose Nephrotoxicity in Mice

Species	Route of Administration	Dose	Duration	Key Findings	Reference
Mouse (albino)	Intraperitoneal	20 mg/kg/day	14 days	Significant increase in serum creatinine and blood urea levels. Histopathological assessment proved tubular necrosis.	[4]

Experimental Protocols: 14-Day Nephrotoxicity Study in Mice

A study in mice was conducted to evaluate the effects of repeated **stibogluconate** administration on renal function and structure.

- Test System: Adult male albino mice.
- Route of Administration: Intraperitoneal injection.
- Dose Level: 20 mg/kg/day.
- Duration: 14 days.
- Endpoints:
 - Biochemical Analysis: Serum levels of creatinine and blood urea were measured at 1, 3, and 6 weeks post-treatment.
 - Histopathology: Kidney tissues were collected for histopathological examination.[4]

Specialized Toxicology

Cardiovascular Toxicity

While clinical reports suggest potential cardiotoxicity with **stibogluconate**, detailed preclinical cardiovascular safety pharmacology studies are not extensively reported in the available literature.^{[5][6][7][8]} Observed effects in clinical use include ECG changes such as T-wave inversion and Q-T interval prolongation.^[6]

Reproductive and Developmental Toxicity

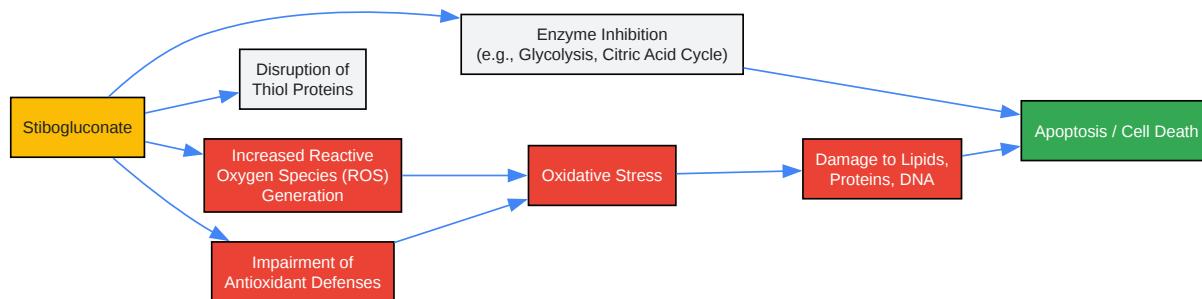
Information regarding the reproductive and developmental toxicity of sodium **stibogluconate** from preclinical studies is limited in the publicly available literature. It is noted that the drug is considered less safe than other options during pregnancy.^[9] Standard guideline studies (e.g., OECD 414, 415) are necessary to fully characterize the potential risks.

Genotoxicity

Standard battery genotoxicity data for sodium **stibogluconate**, including Ames, chromosomal aberration, and micronucleus tests, are not readily available in the reviewed literature. A Safety Data Sheet indicates that it is not listed as a chemical known to cause reproductive toxicity for females or males.^[1]

Mechanism of Toxicity

The precise mechanisms underlying **stibogluconate** toxicity are not fully elucidated but are thought to involve multiple pathways.

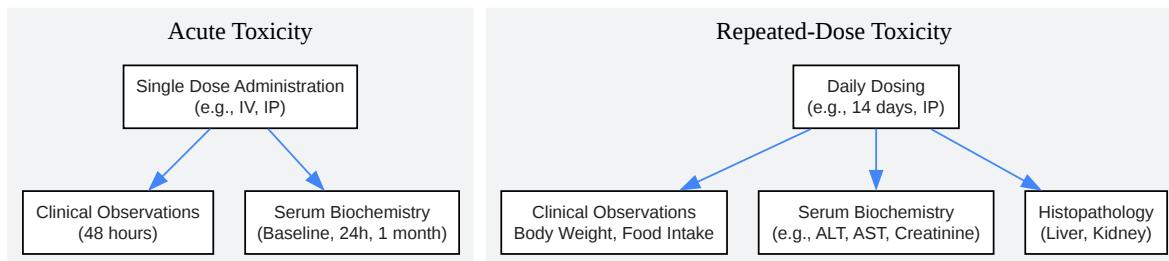

Oxidative Stress

A significant mechanism of **stibogluconate**'s toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).^[10] This can lead to damage of cellular components, including lipids, proteins, and nucleic acids, ultimately resulting in apoptosis.^[10] **Stibogluconate** is also believed to impair the parasite's antioxidant defense systems, such as trypanothione reductase and superoxide dismutase, further potentiating the toxic effects of ROS.^[10]

Enzyme Inhibition

Stibogluconate is thought to interfere with key enzymatic processes. It may disrupt thiol proteins by binding to sulfhydryl groups.^[6] Additionally, it has been proposed to inhibit macromolecular synthesis by reducing the availability of ATP and GTP, potentially secondary to the inhibition of the citric acid cycle and glycolysis.^[9]

Signaling Pathway Visualization


[Click to download full resolution via product page](#)

Proposed Mechanisms of **Stibogluconate** Toxicity

Toxicokinetics

Following intravenous or intramuscular administration, antimony from sodium **stibogluconate** is rapidly excreted, primarily via the kidneys.^[6] Studies have shown that a large percentage of the administered dose is recovered in the urine within a few hours.^[6] The rapid renal elimination is reflected by a significant decrease in the serum or whole blood antimony concentration.^[6]

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

General Workflow for Preclinical Toxicity Assessment

Conclusion

The preclinical toxicological profile of sodium **stibogluconate** is characterized by dose- and species-dependent effects, with the liver and kidneys being the primary target organs. The mechanism of toxicity is multifactorial, with oxidative stress and enzyme inhibition playing significant roles. While existing preclinical data provide valuable insights, there are notable gaps, particularly in the areas of reproductive and developmental toxicity and genotoxicity. Further studies conducted according to current regulatory guidelines are warranted to provide a more complete safety profile and to better inform the risk-benefit assessment of this important therapeutic agent. This comprehensive understanding is essential for the continued safe and effective use of **stibogluconate** and for the development of new, less toxic antileishmanial drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Sodium stibogluconate (UK PID) [inchem.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cardiac effects of sodium stibogluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- To cite this document: BenchChem. [Preclinical Toxicological Profile of Stibogluconate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12781985#toxicological-profile-of-stibogluconate-in-preclinical-studies\]](https://www.benchchem.com/product/b12781985#toxicological-profile-of-stibogluconate-in-preclinical-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

